molecular formula C7H12N2O2 B12868855 1-Acetyl-5,5-dimethylpyrazolidin-3-one

1-Acetyl-5,5-dimethylpyrazolidin-3-one

Cat. No.: B12868855
M. Wt: 156.18 g/mol
InChI Key: FFSIUCPUOGNPCN-UHFFFAOYSA-N
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Description

1-Acetyl-5,5-dimethylpyrazolidin-3-one is an organic compound with the molecular formula C7H12N2O2 It belongs to the class of pyrazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazolidinones.

Scientific Research Applications

1-Acetyl-5,5-dimethylpyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylpyrazolidin-3-one: A closely related compound with similar structural features.

    1-Acetyl-3,5-dimethylpyrazole: Another related compound with different substitution patterns.

Uniqueness

1-Acetyl-5,5-dimethylpyrazolidin-3-one is unique due to its specific acetylation at the nitrogen atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-acetyl-5,5-dimethylpyrazolidin-3-one

InChI

InChI=1S/C7H12N2O2/c1-5(10)9-7(2,3)4-6(11)8-9/h4H2,1-3H3,(H,8,11)

InChI Key

FFSIUCPUOGNPCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=O)N1)(C)C

Origin of Product

United States

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